molecular formula C13H8BrFN2 B2891800 3-Bromo-2-(4-fluorophenyl)indazole CAS No. 2281761-79-1

3-Bromo-2-(4-fluorophenyl)indazole

Cat. No.: B2891800
CAS No.: 2281761-79-1
M. Wt: 291.123
InChI Key: DXBIFMDUXNEWAL-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-fluorophenyl)indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a bromine atom at the third position and a fluorophenyl group at the second position of the indazole ring.

Scientific Research Applications

3-Bromo-2-(4-fluorophenyl)indazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas or vapors of “3-Bromo-2-(4-fluorophenyl)indazole”. It is also advised to avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

The future directions in the research of “3-Bromo-2-(4-fluorophenyl)indazole” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new therapeutic applications .

Mechanism of Action

Target of Action

3-Bromo-2-(4-fluorophenyl)indazole is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.

Mode of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may interact with their targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Indazole derivatives are known to possess various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-fluorophenyl)indazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3-bromo-1H-indazole.

    Formation of Intermediate: The 4-fluoroaniline undergoes a reaction with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the indazole ring.

    Bromination: The final step involves the bromination of the indazole ring at the third position to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Synthesis: Depending on the scale of production, either batch or continuous flow synthesis methods may be employed.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-fluorophenyl)indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the third position of the indazole ring.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)indazole: Lacks the bromine atom at the third position.

    3-Bromoindazole: Lacks the fluorophenyl group at the second position.

    4-Fluoro-3-bromoindazole: Similar structure but with different substitution patterns.

Uniqueness

3-Bromo-2-(4-fluorophenyl)indazole is unique due to the presence of both the bromine atom and the fluorophenyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This unique combination of substituents can influence the compound’s reactivity, stability, and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-2-(4-fluorophenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2/c14-13-11-3-1-2-4-12(11)16-17(13)10-7-5-9(15)6-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBIFMDUXNEWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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